N-(4,4-difluorocyclohexyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUMBQWVPNGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC=N2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
The most widely reported route involves nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine derivatives and 4,4-difluorocyclohexylamine. This method capitalizes on the electron-deficient nature of chloropyrimidines, enabling amine displacement under mild conditions.
Reaction Mechanism and Conditions
In a representative procedure, 2,4-dichloropyrimidine is treated with 4,4-difluorocyclohexylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding N-(4,4-difluorocyclohexyl)pyrimidin-2-amine with 78% efficiency. The reaction proceeds via a two-step mechanism:
- Activation : Coordination of the chloropyrimidine with a base (e.g., triethylamine) enhances electrophilicity at the C2 position.
- Substitution : The amine nucleophile attacks the activated carbon, displacing chloride.
Microwave irradiation (150 W, 100°C, 30 minutes) improves yields to 85% by accelerating kinetics. Polar aprotic solvents like dimethylformamide (DMF) further enhance reactivity but may necessitate higher temperatures (80–100°C).
Table 1: Comparative SNAr Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| THF | 60 | 12 | 78 | |
| DMF | 80 | 6 | 82 | |
| Microwave/THF | 100 | 0.5 | 85 |
Microwave-Assisted Cyclization
Microwave-assisted synthesis streamlines the formation of the pyrimidin-2-amine core prior to functionalization. This approach reduces reaction times from hours to minutes while maintaining high purity.
Pyrimidine Ring Formation
A cyclocondensation reaction between β-keto esters and guanidine derivatives under microwave irradiation (200°C, 15 minutes) generates the pyrimidine scaffold. For example, ethyl acetoacetate and guanidine nitrate in triethyl orthoacetate produce 2-aminopyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl3) at 110°C for 4 hours.
Phosphorus Oxychloride-Mediated Chlorination
Activation of the pyrimidine C2 position via chlorination is critical for subsequent amine coupling. Phosphorus oxychloride (POCl3) serves as both solvent and chlorinating agent.
Optimization of Chlorination
In a scaled-up procedure, 2-hydroxypyrimidine is refluxed in POCl3 (5 equiv) at 110°C for 6 hours, yielding 2-chloropyrimidine with >90% conversion. Catalytic N,N-dimethylaniline (0.1 equiv) accelerates the reaction by sequestering HCl byproducts. Excess POCl3 must be quenched cautiously with ice-water to prevent exothermic decomposition.
Analytical Characterization
Robust spectroscopic methods confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine has been investigated for its role as a potential therapeutic agent in the treatment of various diseases, particularly cancer and infectious diseases.
Anticancer Activity
Recent studies have shown that derivatives of pyrimidin-2-amine exhibit promising anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on specific cancer cell lines:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 12e | V600EBRAF | 0.49 | Strongest inhibitory activity against multiple cancer cell lines . |
| 1 | Mycobacterium tuberculosis | - | Retained good whole-cell potency and improved stability . |
The compound's ability to inhibit the V600EBRAF mutant protein makes it a candidate for targeted cancer therapies, particularly in melanoma treatment.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research indicates that certain derivatives can effectively combat bacterial infections, with notable efficacy against Gram-positive bacteria. This opens avenues for developing new antibiotics based on the structural framework of this compound.
Biological Research Applications
This compound is being explored for its interactions with biological targets, which could lead to advancements in drug discovery.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research into structural modifications has shown that fluorination enhances metabolic stability while retaining biological activity .
Case Studies
Several case studies illustrate the practical applications of this compound:
Anti-inflammatory Effects
A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in murine models of arthritis, suggesting potential use in inflammatory disease therapies.
Antitumor Efficacy in Ovarian Cancer Models
In vivo studies have shown that this compound derivatives inhibit tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle regulation and exhibiting antiproliferative activity against cancer cells . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with potent CDK2 inhibitory activity.
4,4-Difluorocyclohexanamine: A related compound used as a precursor in the synthesis of various derivatives.
Uniqueness
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to modulate specific molecular targets, such as CDK2, sets it apart from other similar compounds and highlights its potential in therapeutic applications.
Biological Activity
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multiple steps, including the formation of the pyrimidine ring and the introduction of the difluorocyclohexyl group. Studies have shown that modifications at various positions on the pyrimidine structure can significantly impact biological activity. For instance, compounds with different substituents at the 5-position of the phenyl ring were evaluated for their anti-inflammatory properties, revealing that specific substitutions enhance activity against inflammatory cytokines like IL-6 and IL-8 in vitro .
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory activity. In a study assessing its effects on LPS-induced inflammation in human bronchial epithelial (HBE) cells, the compound significantly inhibited the release of pro-inflammatory cytokines. The mechanism was linked to the suppression of MAPK signaling pathways (ERK and p38), which are critical for cytokine release during inflammatory responses .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-436. Flow cytometry analyses showed an increase in apoptotic cell populations when treated with this compound, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- MAPK Pathway Inhibition : The compound's ability to inhibit ERK and p38 phosphorylation indicates a direct effect on MAPK signaling, crucial for inflammatory responses .
- Induction of Apoptosis : The activation of apoptotic pathways was evidenced by increased caspase activity in treated cancer cells .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : In a murine model of inflammation, administration of this compound at a dose of 20 mg/kg resulted in reduced tumor volume without significant side effects .
| Parameter | Control | Treatment (20 mg/kg) |
|---|---|---|
| Tumor Volume (cm³) | 3.5 | 1.2 |
| Side Effects | Present | None |
- Case Study 2 : In vitro tests on MCF-7 cells showed a significant increase in apoptotic markers after treatment with varying concentrations of this compound.
| Concentration (µM) | % Apoptosis |
|---|---|
| 5 | 15 |
| 10 | 25 |
| 20 | 33.43 |
Q & A
Q. What synergistic effects are observed when combining this compound with other therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
